![molecular formula C26H24NP B13386092 2-Diphenylphosphanyl-1,2-diphenylethanamine](/img/structure/B13386092.png)
2-Diphenylphosphanyl-1,2-diphenylethanamine
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Overview
Description
2-Diphenylphosphanyl-1,2-diphenylethanamine is a chiral phosphine ligand widely used in enantioselective synthesis. This compound is known for its high yield and enantioselective results, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphanyl-1,2-diphenylethanamine typically involves the reaction of diphenylphosphine with 1,2-diphenylethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the inert atmosphere and precise temperature control. The final product is usually purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphanyl-1,2-diphenylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and metal catalysts like palladium for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary amines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-Diphenylphosphanyl-1,2-diphenylethanamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a tool in studying enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Diphenylphosphanyl-1,2-diphenylethanamine involves its role as a ligand in catalytic reactions. The compound coordinates with metal atoms through its phosphorus atom, donating lone pair electrons to form stable complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethylamine: Similar in structure but lacks the phosphine group, making it less effective as a ligand.
Diphenylphosphinoethylamine: Contains a similar phosphine group but has a different backbone structure, affecting its coordination properties.
Uniqueness
2-Diphenylphosphanyl-1,2-diphenylethanamine is unique due to its chiral nature and high enantioselectivity in catalytic reactions. Its ability to form stable complexes with metal atoms makes it a valuable tool in various chemical processes.
Biological Activity
2-Diphenylphosphanyl-1,2-diphenylethanamine, also known as (1S,2S)-2-(diphenylphosphino)-1,2-diphenylethylamine, is a phosphine compound notable for its unique structural features and potential biological applications. This article delves into the biological activity of this compound, exploring its synthesis, interactions with biological systems, and implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C18H20NPh2P
- Molecular Weight : Approximately 381.46 g/mol
- Appearance : Crystalline solid, typically white to yellow.
- Functional Groups : Contains a diphenylphosphino group and a chiral amine center.
The compound's structure includes several aromatic rings that contribute to its stability and reactivity in various chemical environments .
Synthesis Methods
The synthesis of this compound generally involves the following steps:
- Formation of the diphenylphosphino group.
- Introduction of the chiral 1,2-diphenylethanamine backbone.
- Purification through crystallization or chromatography.
These methods allow for the production of the compound in high purity suitable for biological studies .
Interaction Studies
Studies have indicated that this compound can form stable complexes with various metal ions (e.g., nickel), which may enhance its biological activity. This property is particularly relevant in coordination chemistry and catalysis .
Enzyme Inhibition
Research has suggested that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example:
- Aromatic Amino Acid Decarboxylase : Preliminary studies indicate potential inhibition, which could impact neurotransmitter synthesis .
- Cholinesterases : The compound's phosphine group may interact with active sites of these enzymes, leading to inhibition .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of phosphine compounds similar to this compound. It was found that these compounds could induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (Breast) | 25 | Apoptosis induction |
Similar Phosphines | A549 (Lung) | 30 | Cell cycle arrest |
Case Study 2: Neuroprotective Effects
Another research effort evaluated the neuroprotective effects of this compound against oxidative stress in neuronal cells. The results demonstrated that it could reduce reactive oxygen species (ROS) levels and improve cell viability under stress conditions .
Properties
IUPAC Name |
2-diphenylphosphanyl-1,2-diphenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NP/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,27H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPGTOGPLXZBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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